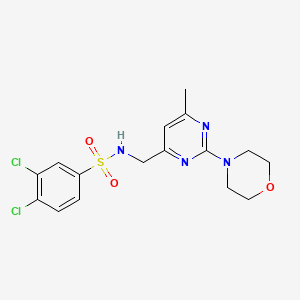
3,4-dichloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,4-dichloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing one oxygen atom . The molecule also contains a benzenesulfonamide group, which consists of a benzene ring attached to a sulfonamide group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrimidine and morpholine rings, as well as the sulfonamide group. The chloro groups might make the molecule more electrophilic, allowing it to participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. These properties are typically determined experimentally. Unfortunately, without specific data, it’s not possible to provide a detailed analysis of the physical and chemical properties of this compound .Applications De Recherche Scientifique
Antimicrobial and Antituberculosis Activity
A series of novel compounds incorporating the benzenesulfonamide moiety, inspired by antituberculosis pro-drugs, were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that certain moieties attached to the benzenesulfonamide base structure exerted significant antimycobacterial activity, highlighting the potential of benzenesulfonamide derivatives in developing new antituberculosis agents (Ghorab et al., 2017).
PI3K Inhibitors for Pulmonary Conditions
Phosphatidylinositol 3-kinase (PI3K) inhibitors related to the benzenesulfonamide structure have been claimed to treat idiopathic pulmonary fibrosis and cough. Preliminary in vitro data supported these utilities, and one of the compounds commenced a Phase I study for idiopathic pulmonary fibrosis, illustrating the therapeutic potential of benzenesulfonamide derivatives in treating respiratory conditions (Norman, 2014).
Cognitive Enhancing Properties
SB-399885, a compound with a benzenesulfonamide component, was identified as a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat models. This compound demonstrated the ability to reverse age-dependent deficits in water maze spatial learning and improve cholinergic function, suggesting the utility of benzenesulfonamide derivatives in the treatment of cognitive disorders (Hirst et al., 2006).
Carbonic Anhydrase Inhibitors for Anticancer Applications
Novel ureido benzenesulfonamides incorporating triazine moieties were synthesized and tested as inhibitors against carbonic anhydrase isoforms relevant to cancer, such as hCA IX. Some compounds showed high potency and selectivity, suggesting their potential as therapeutic agents for cancer treatment (Lolak et al., 2019).
Material Science and Luminescence
A study explored the synthesis of modified benzenesulfonamide derivatives and their application in creating new d10 metal complexes. These complexes exhibited diverse structural arrangements and were investigated for their luminescence and antibacterial properties, indicating the versatility of benzenesulfonamide derivatives in material science and potential biomedical applications (Feng et al., 2021).
Propriétés
IUPAC Name |
3,4-dichloro-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4O3S/c1-11-8-12(21-16(20-11)22-4-6-25-7-5-22)10-19-26(23,24)13-2-3-14(17)15(18)9-13/h2-3,8-9,19H,4-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKXEGXKXGQLGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine](/img/structure/B2408733.png)
![N-(4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2408734.png)

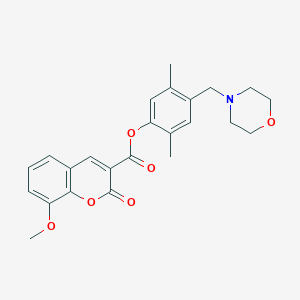

![4-(4'-Fluoro-[1,1'-biphenyl]-4-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2408739.png)
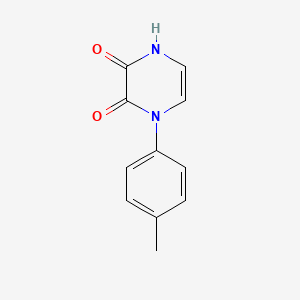
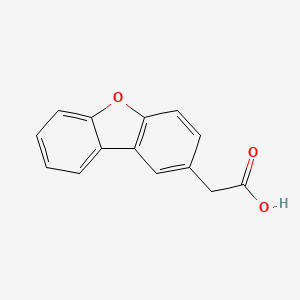
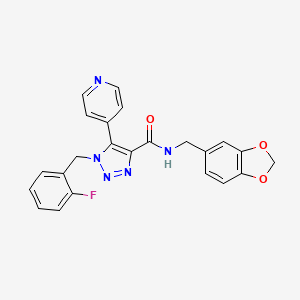
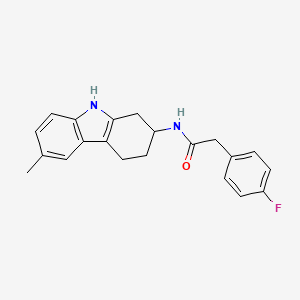
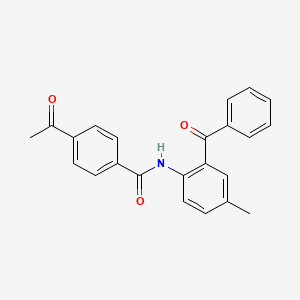

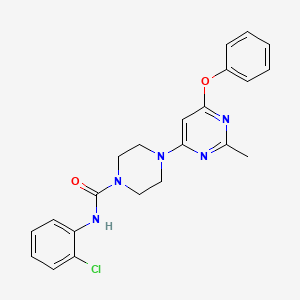
![(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2408753.png)